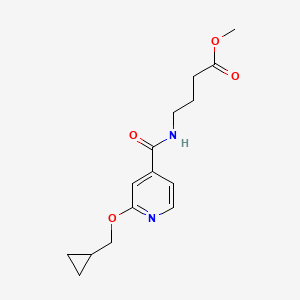

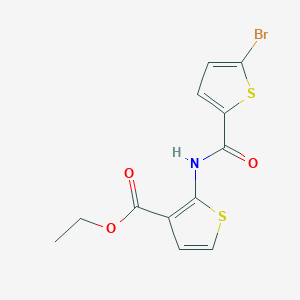

![molecular formula C23H17ClN2O3S2 B2844783 [3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone CAS No. 866865-41-0](/img/structure/B2844783.png)

[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfur atom in its structure and is classified as a sulfonamide derivative. In

Scientific Research Applications

Allosteric Modulation of A1 Adenosine Receptor

The compound's analogues, specifically 2-Amino-3-benzoylthiophenes (2A3BTs), have been explored for their role as allosteric enhancers at the A(1) adenosine receptor (A(1)AR). These studies involve the synthesis of structurally related compounds to examine their potential in modulating A(1)AR-mediated cellular responses. Such modulation has implications for developing therapeutic agents targeting various conditions mediated by the A(1) adenosine receptor (Aurelio et al., 2010).

Reactivity Towards Sulfur- and Oxygen-containing Nucleophiles

Investigations into the reactivity of thiophene sulfoxide derivatives, including compounds structurally similar to the one , highlight their potential in synthesizing benzo[b]thiophene derivatives. These reactions, under various conditions, result in compounds that could have further applications in material science and pharmacology due to their functional group diversity (Pouzet et al., 1998).

Spectral Characterization and Docking Studies

Research into novel thiophene derivatives has extended into spectral characterization, DFT, and docking studies. These studies provide insights into the compound's structural optimization, bonding features, and thermodynamic stability. Such investigations are crucial for understanding the compound's potential interactions with biological targets, thereby aiding in the development of new drugs with antibacterial activity (Shahana & Yardily, 2020).

Crystal Structure Analysis

The synthesis and crystal structure analysis of thiophene derivatives provide foundational knowledge for the design of materials with specific optical, electronic, or catalytic properties. These studies contribute to the broader field of materials science, offering pathways to novel materials with tailored functionalities (Kaur et al., 2015).

Enhancement of Adenosine A1 Receptor Binding

Further research into 2-amino-3-benzoylthiophenes has explored their structure-activity relationships concerning the adenosine A1 receptor. Understanding these relationships aids in the development of compounds with optimized allosteric enhancement or antagonism, offering potential therapeutic benefits in neurological and cardiovascular diseases (Bruns et al., 1990).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiophene derivatives, have been reported to have a wide range of applications in medicinal chemistry . They are crucial building blocks of many drug candidates .

Mode of Action

It is synthesized through a selective acylation process . The compound’s interaction with its targets and the resulting changes would depend on the specific biological or chemical system in which it is used.

Biochemical Pathways

Compounds with similar structures have been reported to have diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .

Pharmacokinetics

The compound is synthesized in a continuous flow microreactor system, which could potentially impact its bioavailability .

Result of Action

Compounds with similar structures have been reported to possess a wide range of therapeutic properties .

Action Environment

The synthesis of similar compounds has been reported to be influenced by the reaction conditions in the microreactor system .

properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O3S2/c24-16-10-7-11-17(14-16)26-23-22(31(28,29)18-12-5-2-6-13-18)19(25)21(30-23)20(27)15-8-3-1-4-9-15/h1-14,26H,25H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFIRHWHNMKJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)

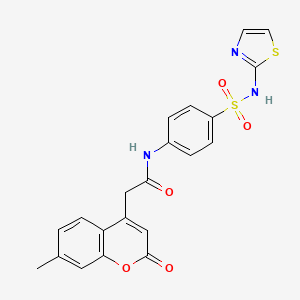

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2844709.png)

![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)

![[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B2844711.png)

![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)

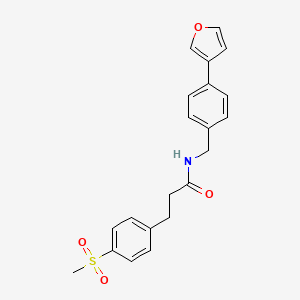

![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

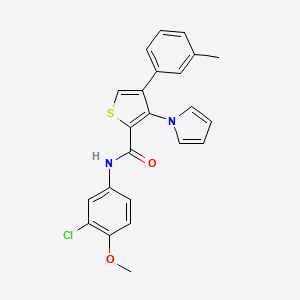

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)